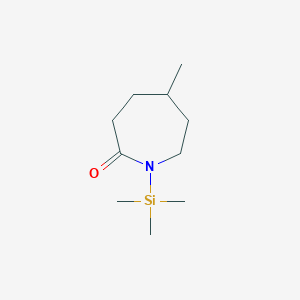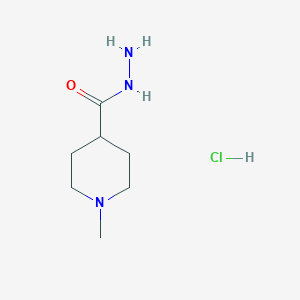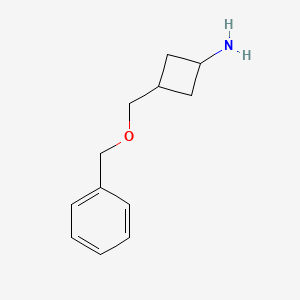
1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyloxazol-2-yl)azepan-2-one is a heterocyclic compound that features both an oxazole and an azepanone ring
Vorbereitungsmethoden
The synthesis of 1-(4-methyloxazol-2-yl)azepan-2-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole derivative, followed by its reaction with an azepanone precursor under specific conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and solvent-free conditions to streamline the process .
Analyse Chemischer Reaktionen
1-(4-Methyloxazol-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the oxazole or azepanone rings. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyloxazol-2-yl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(4-methyloxazol-2-yl)azepan-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyloxazol-2-yl)azepan-2-one can be compared with other similar compounds such as:
4-(1,2,4-Oxadiazol-5-yl)azepan-2-one: This compound also features an azepanone ring but with a different heterocyclic substituent, leading to distinct properties and applications.
2-(azepan-1-yl)ethyl methacrylate: Another compound with an azepanone ring, used in different industrial applications. The uniqueness of 1-(4-methyloxazol-2-yl)azepan-2-one lies in its specific combination of oxazole and azepanone rings, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
57068-76-5 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(4-methyl-1,3-oxazol-2-yl)azepan-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-8-7-14-10(11-8)12-6-4-2-3-5-9(12)13/h7H,2-6H2,1H3 |
InChI-Schlüssel |
ONXLZGFECOWEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)N2CCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
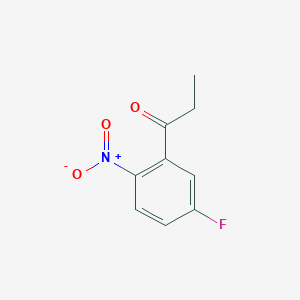

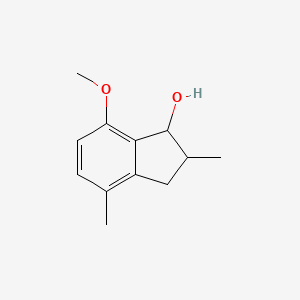
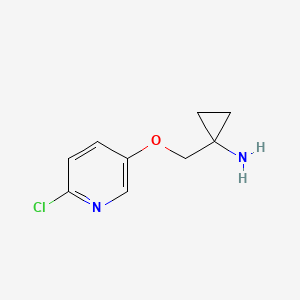
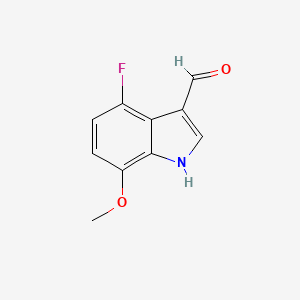
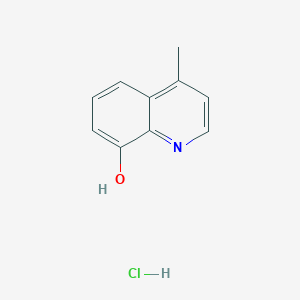
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
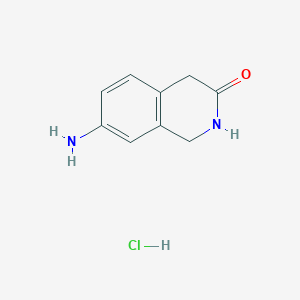
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

